cis-HHPO Scaffold Replaces Benzoxazinone to Achieve High MAGL Potency and Ligand Efficiency
The cis-hexahydro-pyrido-oxazinone (cis-HHPO) scaffold was designed as a three-dimensional replacement for a planar benzoxazinone hit identified in a Roche library screen [1]. The study explicitly states that this scaffold replacement 'enabled the combination of high MAGL potency with favorable ADME properties' [1]. While exact comparative IC50 values for the core scaffolds are not provided in the abstract, the design principle establishes the cis-HHPO core as the key structural determinant for achieving the desired pharmacological profile [1].
| Evidence Dimension | Target Engagement and Drug-like Properties |
|---|---|
| Target Compound Data | cis-HHPO scaffold (represented by Octahydro-2H-pyrido[4,3-b]morpholin-3-one core) |
| Comparator Or Baseline | Planar benzoxazinone hit |
| Quantified Difference | Not quantified in the abstract, but the study states that the cis-HHPO replacement 'enabled the combination of high MAGL potency with favorable ADME properties' [1]. |
| Conditions | MAGL inhibition assay and in vitro ADME profiling (specific assays not detailed in the abstract) [1]. |
Why This Matters
This confirms the cis-HHPO core is a non-negotiable structural element for achieving the desired balance of potency and drug-likeness, distinguishing it from other heterocyclic scaffolds.
- [1] Kuhn B, Ritter M, Hornsperger B, et al. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. J Med Chem. 2024;67(20):18448-18464. doi:10.1021/acs.jmedchem.4c01769 View Source
